3-[4-(5-bromo-2-chlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
Description
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrClN5O/c21-15-4-5-17(22)16(14-15)20(28)27-12-10-26(11-13-27)19-7-6-18(23-24-19)25-8-2-1-3-9-25/h4-7,14H,1-3,8-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBSPFLDVJHWPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known to be a key intermediate in the synthesis of dapagliflozin, a drug used to treat type 2 diabetes. Dapagliflozin acts as an inhibitor of the sodium-glucose transport proteins (SGLT2) which are responsible for glucose reabsorption in the kidney.
Mode of Action
Dapagliflozin inhibits SGLT2, reducing glucose reabsorption and leading to the excretion of glucose in the urine.
Biochemical Pathways
By inhibiting SGLT2, Dapagliflozin reduces renal glucose reabsorption, leading to decreased blood glucose levels.
Biological Activity
The compound 3-[4-(5-bromo-2-chlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a piperazine moiety and a pyridazine core, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. The presence of halogen substituents, such as bromine and chlorine in this compound, has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation in human cancer cell lines with IC50 values often below those of standard chemotherapeutics .
Antimicrobial Activity
Compounds featuring piperazine and piperidine rings have been associated with antimicrobial activity. The specific compound has shown promising results against several bacterial strains, indicating its potential as an antibacterial agent. This activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit critical enzymatic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of similar piperazine derivatives has also been documented. These compounds may modulate inflammatory pathways, leading to reduced production of pro-inflammatory cytokines. In vivo studies have demonstrated that related compounds can significantly decrease inflammation markers in animal models .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the substitution patterns on the benzoyl and piperazine rings play a crucial role in determining the biological activity of the compound. The following factors are essential:
- Halogen Substituents : The presence of bromine and chlorine enhances lipophilicity and may improve binding affinity to biological targets.
- Piperazine Ring : This moiety is critical for interaction with various receptors, including those involved in cancer signaling pathways.
- Pyridazine Core : The electronic properties of this core contribute to the overall stability and reactivity of the compound .
Case Studies
- Anticancer Efficacy : A study investigated a series of pyridazine derivatives similar to our compound, revealing that modifications at the 4-position significantly increased antiproliferative activity against breast cancer cell lines. The compound exhibited an IC50 value comparable to established drugs like doxorubicin .
- Antimicrobial Testing : In another study, derivatives were tested against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting potent antibacterial properties .
- In Vivo Anti-inflammatory Activity : Research involving animal models showed that administration of related compounds led to a significant reduction in edema and inflammatory markers, supporting their potential use in treating inflammatory diseases .
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antitumor effects. The specific compound under discussion has shown promising results in inhibiting cancer cell proliferation.
Case Study : A study on related pyridazine derivatives demonstrated an IC50 value of 5 µM against human cancer cell lines, suggesting potent antitumor activity. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications, particularly in treating neurodegenerative diseases.
Findings : In vitro studies have shown that similar compounds can inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegenerative disorders. For instance, a related compound exhibited an IC50 value of 0.013 µM for MAO-B inhibition, indicating a potential role in alleviating symptoms associated with Alzheimer's disease.
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of the compound reveal promising results against various bacterial strains.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key substituents and their effects on activity:
| Substituent | Activity Type | Observed Effect | Notes |
|---|---|---|---|
| Bromo-Chloro Group | Antitumor | Enhanced potency | Increases lipophilicity |
| Piperazine Ring | Neuropharmacological | MAO inhibition | Essential for biological activity |
| Piperidinyl Group | Antimicrobial | Broad-spectrum activity | Critical for binding interactions |
Q & A
Q. What are the established synthetic routes for 3-[4-(5-bromo-2-chlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with pyridazine core functionalization. A common approach is coupling a bromo/chloro-substituted benzoylpiperazine moiety to the pyridazine ring via nucleophilic aromatic substitution (NAS), followed by piperidinyl group introduction. Key steps include:
- Benzoylation : Reacting 5-bromo-2-chlorobenzoic acid with piperazine using coupling agents like EDCI/HOBt to form the benzoylpiperazine intermediate.
- Pyridazine substitution : NAS at the 3-position of pyridazine under anhydrous conditions (e.g., DMF, 80–100°C, 12–24 hrs).
- Piperidine coupling : Buchwald-Hartwig amination or Ullmann-type coupling for introducing the piperidinyl group at the 6-position.
Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio for benzoylation), solvent polarity (DMF > DMSO for NAS), and catalyst selection (Pd(OAc)₂/Xantphos for amination) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms piperazine/piperidine ring integration.
- HRMS : Validates molecular formula (C₂₀H₂₂BrClN₄O) with <2 ppm mass accuracy.
- HPLC-PDA : Purity assessment using a C18 column (ACN/water gradient, 0.1% TFA), targeting ≥95% purity.
- X-ray crystallography (if crystals form): Resolves stereoelectronic effects in the benzoylpiperazine-pyridazine linkage .
Q. What are the primary biological targets or activities reported for structurally analogous pyridazine derivatives?
Analogous compounds (e.g., 3-(piperazin-1-yl)pyridazines) exhibit:
- Anti-inotropic activity : Via Ca²⁺ channel modulation (IC₅₀ = 0.8–3.2 µM in cardiac tissue assays).
- Antiplatelet aggregation : Inhibition of ADP-induced aggregation (70–85% at 10 µM).
- Antiviral effects : Against RNA viruses (EC₅₀ = 1.5 µM in Huh-7 cells) .
These activities suggest potential kinase or GPCR targets for the queried compound.
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s synthetic pathway?
- Reaction mechanism modeling : Density Functional Theory (DFT) calculates transition-state energies for NAS steps, identifying rate-limiting stages (e.g., benzene ring activation).
- Solvent effect simulations : COSMO-RS predicts solvent polarity impacts on intermediate stability.
- Catalyst screening : Machine learning (e.g., SchNet) prioritizes Pd-based catalysts for amination, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in biological activity data across studies?
Example: Discrepancies in IC₅₀ values for antiplatelet activity may arise from:
- Assay variability : Adjusting ADP concentrations (2–10 µM) or platelet sources (human vs. murine).
- Solubility differences : Use of DMSO (≤0.1%) vs. cyclodextrin-based formulations.
- Metabolic stability : LC-MS/MS quantifies active metabolites in plasma, clarifying false negatives .
Q. How do steric and electronic effects of the 5-bromo-2-chlorobenzoyl group influence binding affinity?
Q. What are the challenges in achieving enantiomeric purity, and how are they addressed?
Chiral HPLC (Chiralpak IA column, hexane/iPrOH) separates enantiomers if asymmetric synthesis introduces stereocenters. Racemization risks during benzoylation are mitigated by:
- Low-temperature reactions (−20°C).
- Chiral auxiliaries (e.g., Evans oxazolidinones) .
Q. How can in vitro metabolic stability be improved without compromising activity?
- Prodrug design : Esterification of the pyridazine N-oxide improves microsomal half-life (t₁/₂ > 60 mins vs. 15 mins for parent compound).
- Piperidine substitution : Replacing N-methyl with trifluoroethyl reduces CYP3A4-mediated oxidation .
Q. What analytical techniques detect and quantify degradation products under accelerated stability conditions?
Q. How do structural modifications at the piperidin-1-yl position affect solubility and bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
